1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-
Description
1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis- (systematic IUPAC name pending validation) is a bifunctional phenolic compound derived from 1,3-benzenediol (resorcinol). Its structure consists of two resorcinol moieties linked by a 5-hydroxypentylidene group (-CH₂-C(OH)-(CH₂)₃-CH₂-). This compound shares structural and functional similarities with other bis-1,3-benzenediol derivatives, which are widely studied for their applications in polymer chemistry, pharmaceuticals, and materials science .
Properties
CAS No. |
67828-51-7 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |
InChI Key |
INPTVGAWRSNOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Resorcinol and 5-hydroxyvaleraldehyde
Catalyst: Acidic catalyst
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
- Bridge Flexibility : The 5-hydroxypentylidene group in the target compound offers greater conformational flexibility compared to rigid triazine () or chlorinated phenylene bridges (). This flexibility may enhance its utility in dynamic crosslinking applications (e.g., elastomers).
- Hydroxyl Group Density: All analogs retain the two hydroxyl groups of resorcinol, enabling hydrogen bonding and reactivity with electrophiles.
- Electron-Withdrawing Groups : The triazine-linked derivative () introduces electron-deficient aromatic systems, enhancing UV absorption and suitability for optoelectronic materials.
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